Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that features a combination of naphthyridine and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole ring. The final step involves the esterification of the benzoate group. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action for Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to be a pharmacophore, which means it can interact with biological targets to exert its effects. The naphthyridine core may also play a role in binding to specific sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound has a similar benzoate ester group but lacks the naphthyridine and oxadiazole moieties.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but have different substituents and core structures.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also features an oxadiazole ring but with a different core structure.
Uniqueness
Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate is unique due to its combination of the naphthyridine and oxadiazole moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-11-4-9-15-17(24-14-7-5-13(6-8-14)20(26)27-3)16(10-21-18(15)22-11)19-23-12(2)25-28-19/h4-10H,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBIOSWGRWKCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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